STM2457
Overview
Description
STM2457 is a first-in-class, highly potent, selective, and orally active inhibitor of the enzyme methyltransferase-like 3 (METTL3). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML). This compound inhibits the METTL3 enzyme, which plays a crucial role in RNA methylation, a process implicated in various biological functions and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STM2457 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its potency and selectivity. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the imidazo[1,2-a]pyridine scaffold.
Functional group modifications: Introduction of various substituents to improve the compound’s binding affinity and selectivity for METTL3.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification .
Chemical Reactions Analysis
Types of Reactions
STM2457 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify specific functional groups within the molecule .
Scientific Research Applications
STM2457 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RNA methylation in various chemical processes.
Biology: Employed in research to understand the biological functions of METTL3 and its role in RNA methylation.
Medicine: Investigated for its therapeutic potential in treating acute myeloid leukemia and other cancers by inhibiting METTL3 activity.
Industry: Utilized in the development of new therapeutic agents targeting RNA methylation pathways .
Mechanism of Action
STM2457 exerts its effects by inhibiting the catalytic activity of METTL3, an enzyme responsible for adding methyl groups to RNA molecules. This inhibition disrupts the methylation process, leading to alterations in RNA stability, translation, and function. The compound binds to the SAM-binding site of METTL3, acting as a competitive inhibitor. This binding prevents the enzyme from interacting with its natural substrate, S-adenosyl methionine (SAM), thereby blocking the methylation of RNA .
Comparison with Similar Compounds
STM2457 is unique due to its high potency, selectivity, and oral bioavailability. It is compared with other METTL3 inhibitors such as:
- SANCDB0370
- SANCDB0867
- SANCDB1033
These compounds also inhibit METTL3 but differ in their binding affinities, selectivity profiles, and pharmacokinetic properties. This compound stands out due to its superior binding affinity and selectivity for METTL3, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24-12-21(29-23-8-4-5-11-31(23)24)25(33)27-15-20-17-30-16-19(9-10-22(30)28-20)14-26-13-18-6-2-1-3-7-18/h4-5,8-12,16-18,26H,1-3,6-7,13-15H2,(H,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBERVORNENYOLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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